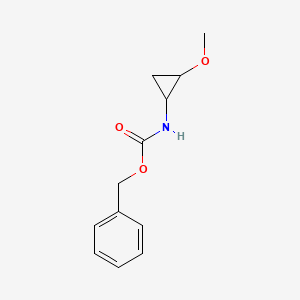

Benzyl 2-methoxycyclopropylcarbamate

Description

Benzyl 2-methoxycyclopropylcarbamate is a synthetic carbamate derivative characterized by a benzyl ester group linked to a carbamate moiety, which is further substituted with a 2-methoxycyclopropyl ring. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for bioactive molecules or as a substrate for studying cyclopropane ring stability under varying conditions . Its CAS registry number (2940859-50-5) and InChIKey (WGLIJHANEQMZMY-MNOVXSKESA-N) confirm its structural specificity and stereochemical configuration .

Properties

CAS No. |

1046469-20-8 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

benzyl N-(2-methoxycyclopropyl)carbamate |

InChI |

InChI=1S/C12H15NO3/c1-15-11-7-10(11)13-12(14)16-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,13,14) |

InChI Key |

WGLIJHANEQMZMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC1NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methoxycyclopropylcarbamate typically involves the reaction of benzyl chloroformate with 2-methoxycyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 40°C

Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methoxycyclopropylcarbamate can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Benzyl alcohol, benzaldehyde

Reduction: 2-methoxycyclopropylamine

Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Benzyl 2-methoxycyclopropylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-methoxycyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2-methoxycyclopropylcarbamate with analogous carbamate derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Carbamates

| Compound Name | CAS Number | Substituents | Similarity Score* | Key Features |

|---|---|---|---|---|

| This compound | 2940859-50-5 | 2-methoxycyclopropyl | Reference | High ring strain, electron-donating methoxy, moderate polarity |

| Benzyl (1-cyanocyclohexyl)carbamate | 1352999-51-9 | 1-cyanocyclohexyl | 0.93 | Larger cyclohexyl ring, electron-withdrawing cyano, increased lipophilicity |

| Benzyl (1-cyanocyclopentyl)carbamate | 1352999-40-6 | 1-cyanocyclopentyl | 0.92 | Smaller cyclopentyl ring, intermediate lipophilicity |

| (R)-Benzyl (1-cyano-2-methylpropyl)carbamate | 117143-35-8 | 1-cyano-2-methylpropyl | 0.91 | Chiral center, branched alkyl chain, high steric hindrance |

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Findings from Comparative Studies:

Ring Strain and Reactivity: The cyclopropane ring in this compound imposes greater steric strain compared to cyclohexyl or cyclopentyl analogs. This strain may enhance reactivity in ring-opening reactions or reduce thermal stability . Methoxy-substituted cyclopropanes exhibit improved solubility in polar solvents (e.g., methanol, DMSO) relative to cyano-substituted derivatives, which favor nonpolar environments .

In contrast, cyano groups (e.g., in 1352999-51-9) increase electrophilicity, accelerating nucleophilic attacks .

Biological Interactions: Cyclopropane-containing carbamates are often explored for enzyme inhibition due to their ability to mimic transition states. The methoxy variant may target enzymes with polar active sites, whereas cyano analogs could bind hydrophobic pockets .

Synthetic Utility: this compound is a preferred intermediate in stereoselective syntheses, leveraging its rigid cyclopropane scaffold. Cyano derivatives (e.g., 1352999-40-6) are more commonly used in radical or photochemical reactions due to their stability under harsh conditions .

Biological Activity

Benzyl 2-methoxycyclopropylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₁NO₄S

- Molecular Weight : 347.43 g/mol

- Functional Groups : Carbamate (-NHCOO-) and phenylsulfonyl group

The unique structural features of this compound contribute to its biological activity, particularly its interactions with enzymes and cellular pathways.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Demonstrated significant inhibition against various microorganisms.

- Anticancer Activity : Exhibited potential to disrupt cellular processes essential for cancer cell survival.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against several pathogens, showing effective inhibition rates comparable to standard antibiotics.

Case Study: Antimicrobial Efficacy

A study assessed the compound's effectiveness against common pathogens, revealing:

- Inhibition Rates : Comparable to standard antibiotics.

- Mechanism : Disruption of bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may disrupt critical cellular processes in cancer cells, potentially leading to apoptosis.

- The carbamate moiety may inhibit specific enzymes by carbamylating active site residues.

- The phenylsulfonyl group could interact with proteins involved in critical cellular functions.

Case Study: Anticancer Mechanisms

In vitro studies on cancer cell lines (e.g., MCF-7, A549) showed:

- Reduced Cell Viability : Treatment resulted in significant decreases in cell viability.

- Induction of Apoptosis : Activation of caspase pathways was observed.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Inhibits enzymes critical for cellular metabolism, altering signaling pathways and leading to cell death.

- Cellular Signaling Modulation : The phenylsulfonyl group interferes with key protein interactions within the cell, affecting processes such as proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl N-[2-methyl-1-(phenylsulfonyl)ethyl]-carbamate | Ethyl instead of propyl | Moderate antimicrobial activity |

| Benzyl N-[2-methyl-1-(phenylsulfonyl)butyl]-carbamate | Butyl chain | Enhanced anticancer properties |

| Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-urea | Urea instead of carbamate | Lower enzyme inhibition |

This compound exhibits distinct chemical and biological properties compared to its analogs, making it a valuable tool in research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.